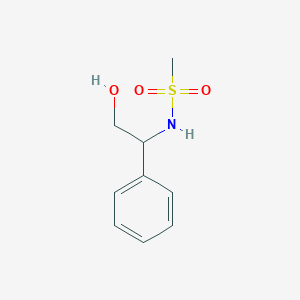

N-(2-hydroxy-1-phenylethyl)methanesulfonamide

Description

BenchChem offers high-quality N-(2-hydroxy-1-phenylethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-1-phenylethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-hydroxy-1-phenylethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-14(12,13)10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMKOPJZQMCTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181561-26-1 | |

| Record name | N-(2-hydroxy-1-phenylethyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and molecular weight of N-(2-hydroxy-1-phenylethyl)methanesulfonamide

Technical Monograph: N-(2-hydroxy-1-phenylethyl)methanesulfonamide

Executive Summary

This technical guide profiles N-(2-hydroxy-1-phenylethyl)methanesulfonamide , a functionalized sulfonamide derivative of phenylglycinol. Structurally, it serves as a critical chiral building block in medicinal chemistry, particularly in the synthesis of adrenergic receptor modulators and as a ligand in asymmetric catalysis. This guide details its physicochemical properties, synthetic pathways, and critical handling protocols, emphasizing the suppression of competitive O-sulfonation during synthesis.

Part 1: Structural Elucidation & Molecular Metrics

The molecule consists of a phenylethanolamine backbone where the primary amine is protected by a methanesulfonyl (mesyl) group. It possesses a single chiral center at the benzylic carbon (C1), making stereochemical purity a primary quality attribute.

Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | N-(2-hydroxy-1-phenylethyl)methanesulfonamide | Derived from 2-amino-2-phenylethanol |

| Molecular Formula | C₉H₁₃NO₃S | |

| Molecular Weight | 215.27 g/mol | Monoisotopic Mass: 215.06 Da |

| PubChem CID | 63183387 | |

| Core Moiety | Phenylglycinol | 2-amino-2-phenylethanol backbone |

| Chiral Center | C1 (Benzylic) | Available as (R)- or (S)- enantiomers |

| H-Bond Donors | 2 | (–OH, –NH–) |

| H-Bond Acceptors | 3 | (–OH, –SO₂–) |

Structural Connectivity Diagram

The following diagram illustrates the connectivity and functional groups, highlighting the competition between the amine and hydroxyl groups during functionalization.

Figure 1: Connectivity map of N-(2-hydroxy-1-phenylethyl)methanesulfonamide, highlighting the proximity of the sulfonamide and hydroxyl groups.

Part 2: Synthetic Methodology & Process Control

The synthesis involves the selective N-sulfonation of 2-amino-2-phenylethanol (phenylglycinol) . The critical technical challenge is preventing O-sulfonation (formation of the mesylate ester), which can lead to cyclization into an aziridine or loss of yield.

Reaction Mechanism & Pathway

The amine is more nucleophilic than the alcohol, but in the presence of excess base or high temperatures, the hydroxyl group can react with methanesulfonyl chloride (MsCl).

Figure 2: Synthetic pathway illustrating the kinetic selectivity required to favor N-sulfonation over O-sulfonation.

Validated Synthesis Protocol

This protocol is designed to be self-validating via Thin Layer Chromatography (TLC) monitoring.

Materials:

-

(S)- or (R)-Phenylglycinol (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.05 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Solvation: Dissolve phenylglycinol (e.g., 10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar). Ensure complete dissolution.

-

Base Addition: Add TEA (20 mmol) and cool the mixture to 0°C using an ice bath. Rationale: Low temperature reduces the kinetic energy, favoring the more nucleophilic amine over the oxygen.

-

Electrophile Addition: Add MsCl (10.5 mmol) dropwise over 20 minutes. Critical: Rapid addition causes localized heating, increasing the risk of O-sulfonation.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

-

Validation (In-Process Control):

-

Check TLC (Mobile Phase: 5% MeOH in DCM).

-

Observation: The starting amine (polar, stays near baseline) should disappear. The sulfonamide product will have a higher Rf (approx 0.4–0.5).

-

Warning: If a very high Rf spot appears, it may be the N,O-bis-mesylated impurity.

-

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/TEA) and Brine. Dry over Na₂SO₄.

-

Purification: Recrystallization from EtOAc/Hexanes or column chromatography.

Part 3: Analytical Characterization

To ensure scientific integrity, the isolated compound must meet the following spectral criteria.

Expected 1H NMR Profile (CDCl₃, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.20 – 7.40 | Multiplet | 5H | Phenyl Ring Protons |

| Methine | 4.50 – 4.60 | Multiplet | 1H | Ar-CH -N (Chiral Center) |

| Methylene | 3.70 – 3.90 | Multiplet | 2H | -CH₂ -OH |

| Sulfonyl | 2.50 – 2.70 | Singlet | 3H | -SO₂CH₃ |

| Exchangeable | 5.0 – 5.5 | Broad Singlet | 1H | -NH- (Sulfonamide) |

| Exchangeable | 2.0 – 3.0 | Broad Singlet | 1H | -OH (Alcohol, varies w/ conc.) |

Mass Spectrometry (ESI-MS)

-

Target Ion [M+H]⁺: 216.07 m/z

-

Target Ion [M+Na]⁺: 238.05 m/z[1]

-

Fragmentation Pattern: Loss of water [M+H-18]⁺ is common in phenylethanol derivatives.

Part 4: Pharmaceutical Relevance

This molecule is structurally significant in two primary areas of drug development:

-

Adrenergic Agonists/Antagonists: The 2-amino-1-phenylethanol scaffold is the pharmacophore for many beta-blockers and beta-agonists. The sulfonamide moiety mimics the H-bonding properties of phenolic groups found in neurotransmitters like norepinephrine, but with altered metabolic stability (resistance to COMT/MAO degradation).

-

Chiral Auxiliaries: The enantiopure forms ((R) or (S)) are used to induce chirality in subsequent synthetic steps, particularly in the formation of aziridines or oxazolines.

References

-

PubChem. (n.d.).[2] N-(2-hydroxy-1-phenylethyl)methanesulfonamide (Compound).[1] National Library of Medicine.[2] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). N-(1-Phenylethyl)methanesulfonamide (Related Structure).[3][4] PubChem Compound Summary. Retrieved from [Link]

Sources

- 1. PubChemLite - N-(2-hydroxy-1-phenylethyl)methanesulfonamide (C9H13NO3S) [pubchemlite.lcsb.uni.lu]

- 2. N-(2-(hydroxymethyl)phenyl)methanesulfonamide | C8H11NO3S | CID 22955815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-N-(1-phenylethyl)methanesulfonamide - SRIRAMCHEM [sriramchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to the History and Discovery of Phenylethyl Methanesulfonamide Intermediates

This guide provides a comprehensive exploration of the historical development and synthetic evolution of phenylethyl methanesulfonamide intermediates. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational discoveries, key chemical transformations, and the strategic rationale behind the evolution of synthetic methodologies for this critical pharmacophore.

Introduction: A Scaffold of Significance

The phenylethyl methanesulfonamide core is a cornerstone in modern medicinal chemistry. Its unique combination of a phenethylamine backbone, responsible for interacting with various biological receptors, and a methanesulfonamide group, which modulates physicochemical properties like solubility and metabolic stability, has made it a privileged scaffold in drug discovery.[1] Pharmaceutical intermediates—the chemical building blocks used in the synthesis of active pharmaceutical ingredients (APIs)—are the unsung heroes of this process, enabling the efficient and safe production of life-saving drugs.[2] This guide traces the journey of these specific intermediates, from their early inception in the mid-20th century to their role in contemporary, cutting-edge drug synthesis.

The Dawn of an Era: Early Discovery and the Rise of β-Blockers

The story of phenylethyl methanesulfonamide intermediates is intrinsically linked to the revolutionary development of β-adrenergic receptor antagonists (beta-blockers) in the 1960s.[3] Following the characterization of α- and β-adrenoceptors by Raymond P. Ahlquist in 1948, the race was on to develop agents that could selectively block the effects of catecholamines on the heart.[3][4]

In 1960, A. A. Larsen at Mead-Johnson Pharmaceutical synthesized a novel compound: Sotalol.[5] This molecule, chemically known as (RS)-N-{4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl}methanesulfonamide, was one of the first to feature the now-classic phenylethyl methanesulfonamide structure.[5] Initially investigated for its antihypertensive properties, its potent antiarrhythmic effects were later discovered in the 1980s, cementing its place in cardiovascular medicine.[5] The synthesis of Sotalol marked the genesis of a new class of pharmaceutical intermediates and provided the first glimpse into the therapeutic potential of this chemical framework.

The Evolution of a Synthesis: From Classical Methods to Modern Efficiency

The synthetic routes to phenylethyl methanesulfonamide intermediates have evolved dramatically over the past six decades. Early methods were effective but often relied on harsh reagents and produced racemic mixtures, necessitating difficult separations. Modern approaches prioritize efficiency, safety, and stereochemical control.

The Foundational Synthesis: A Racemic Route to Sotalol

The early, classical synthesis of racemic Sotalol established the key chemical transformations required to build the core structure. This multi-step process, typically starting from aniline, laid the groundwork for future innovations.[6]

Key Steps in the Classical Synthesis:

-

Sulfonylation: The synthesis begins with the protection of the amino group of a starting aniline with methanesulfonyl chloride to form the stable N-phenylmethanesulfonamide (methanesulfonanilide). This step is crucial as the methanesulfonamide group is a powerful para-director for subsequent electrophilic aromatic substitution, while also being deactivating, which can help control reactivity.

-

Friedel-Crafts Acylation: The methanesulfonanilide intermediate undergoes Friedel-Crafts acylation, typically with acetyl chloride and a Lewis acid catalyst like aluminum chloride. This installs the acetyl group at the para position, creating the key precursor, 4'-acetylmethanesulfonanilide.[6][7]

-

α-Halogenation: The acetyl group is then brominated at the alpha-position, creating a reactive α-bromo ketone. This intermediate is primed for nucleophilic substitution.

-

Nucleophilic Substitution: The α-bromo ketone is reacted with isopropylamine, which displaces the bromide to form the aminoketone. This step introduces the characteristic side chain of Sotalol.[6]

-

Reduction: Finally, the ketone is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄). This reduction is not stereoselective and thus produces a racemic mixture of (R)- and (S)-sotalol.[6]

Diagram: Classical Synthesis of Racemic Sotalol

Caption: A workflow of the classical, multi-step synthesis of racemic sotalol.

Advancements in Stereoselectivity and Process Safety

While foundational, the classical methods presented significant challenges, namely the lack of stereocontrol and the use of hazardous reagents. The therapeutic activity of many drugs, including Sotalol, resides primarily in a single enantiomer, making the production of enantiomerically pure compounds a major goal.

Modern Synthetic Strategies:

-

Chemoenzymatic Resolution: This powerful technique uses enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture. For instance, a racemic chlorohydrin precursor to Sotalol can be resolved by a lipase that preferentially acylates one enantiomer, allowing the two to be easily separated.[7] This approach offers high enantiomeric purity under mild reaction conditions.

-

Asymmetric Synthesis: Rather than separating enantiomers after the fact, asymmetric synthesis aims to create only the desired enantiomer from the beginning. This is often achieved through the use of chiral catalysts or auxiliaries during key steps like the reduction of the aminoketone intermediate.

-

Continuous Flow Chemistry: Key steps like chlorosulfonation, which are often hazardous in large-scale batch processes due to the use of highly corrosive reagents like chlorosulfonic acid and significant gas evolution, are now being adapted to continuous flow systems. Flow chemistry improves safety by minimizing the volume of hazardous material at any given time and allows for better control over reaction parameters, leading to higher quality intermediates.

Table 1: Comparison of Synthetic Approaches to Sotalol

| Feature | Classical Synthesis (Racemic) | Chemoenzymatic Resolution | Asymmetric Synthesis |

| Starting Material | Aniline / Methanesulfonanilide | Racemic Precursor (e.g., chlorohydrin) | Achiral Precursor |

| Key Reagents | AlCl₃, Br₂, NaBH₄ | Lipase, Acyl Donor | Chiral Catalyst (e.g., Ru-BINAP) |

| Stereocontrol | None (produces racemic mixture) | Excellent (separation of enantiomers) | Excellent (direct formation of one enantiomer) |

| Process Conditions | Often harsh (e.g., strong Lewis acids) | Mild (physiological pH and temp) | Varies, often requires inert atmosphere |

| Key Advantage | Established, well-understood | High enantiopurity, "green" reagents | High atom economy, fewer steps post-synthesis |

| Key Disadvantage | Requires separate resolution step | Requires screening for suitable enzyme | High cost of chiral catalysts |

A Case Study in Modern Synthesis: Tamsulosin Intermediates

Decades after Sotalol, the phenylethyl methanesulfonamide scaffold proved its versatility again with the development of Tamsulosin, an α₁-adrenergic receptor antagonist used to treat benign prostatic hyperplasia. The synthesis of Tamsulosin showcases highly advanced methods for creating complex chiral intermediates.

A key intermediate in many Tamsulosin syntheses is (R)-5-(2-aminopropyl)-2-methoxy-benzenesulfonamide . Achieving the correct stereochemistry at the amine is critical for the drug's efficacy. Modern syntheses have moved away from classical resolution in favor of more direct biocatalytic methods.

Biocatalytic Transamination:

A state-of-the-art approach utilizes a transaminase enzyme. This method starts with a prochiral ketone precursor, which is converted directly into the desired (R)-amine with very high enantiomeric excess (>99% ee).[6] This single enzymatic step replaces a multi-step chemical sequence, dramatically improving efficiency.

Diagram: Biocatalytic vs. Classical Approach to a Chiral Amine Intermediate

Caption: Comparison of a multi-step classical resolution and a single-step biocatalytic route.

Conclusion: A Legacy of Innovation

The history of phenylethyl methanesulfonamide intermediates is a microcosm of the evolution of pharmaceutical chemistry itself. From the early, landmark synthesis of Sotalol using classical, brute-force methods to the elegant, highly selective biocatalytic and continuous flow processes used for modern drugs like Tamsulosin, the journey reflects a relentless drive for efficiency, safety, and precision. The intermediates, once simple building blocks, are now the products of sophisticated design and engineering. Understanding this history not only provides context for the drugs we have today but also offers a roadmap for developing the next generation of therapeutics built upon this enduring and versatile chemical scaffold.

References

-

Sotalol - Wikipedia. [Link]

-

A new process was developed for the synthesis of (R)-tamsulosin in 4 chemical steps from readily available 4-methoxyphenylacetone using continuous chlorosulfonation and biocatalysis. - ACS Publications. [Link]

-

Discovery and development of beta-blockers - Wikipedia. [Link]

-

Sotalol is a beta-adrenergic blocker used to treat certain types of cardiac arrhythmias. Its... - Homework.Study.com. [Link]

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC. [Link]

-

Beta blocker - Wikipedia. [Link]

-

Beta-Adrenergic receptors, from their discovery and characterization through their manipulation to beneficial clinical application. [Link]

-

A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC. [Link]

-

Early drug discovery and the rise of pharmaceutical chemistry - PubMed. [Link]

-

Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds - GlobalSpec. [Link]

-

(PDF) Chlorosulfonation of N-Arylmaleimides - ResearchGate. [Link]

-

API & Pharma Intermediates: Backbone of Drug Development - PYG Lifesciences. [Link]

Sources

- 1. WO2004020401A1 - Synthesis of sulfonamide derivatives - Google Patents [patents.google.com]

- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 3. Beta blocker - Wikipedia [en.wikipedia.org]

- 4. Sotalol - Wikipedia [en.wikipedia.org]

- 5. homework.study.com [homework.study.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of N-(2-hydroxy-1-phenylethyl)methanesulfonamide in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and therapeutic efficacy.[1][2] N-(2-hydroxy-1-phenylethyl)methanesulfonamide is a compound of interest whose utility in pharmaceutical development is fundamentally linked to its dissolution characteristics. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of this molecule in a range of organic solvents. While extensive quantitative data for this specific compound is not widely published, this document establishes an authoritative methodology based on first principles and industry-standard protocols. We detail the theoretical underpinnings of solubility, provide a validated experimental workflow using the gold-standard shake-flask method, and offer a logical strategy for solvent selection and data analysis. The provided protocols are designed to be self-validating, ensuring the generation of reliable and reproducible thermodynamic solubility data, which is essential for informed decision-making in formulation, purification, and process chemistry.

Introduction: The Imperative of Solubility Profiling

In modern drug discovery and development, a significant percentage of new chemical entities (NCEs) exhibit poor aqueous solubility.[1] This challenge can severely hinder preclinical testing and lead to inadequate bioavailability in final formulations, ultimately causing promising candidates to fail.[3][4] Understanding the solubility of an API not just in aqueous media but also in a diverse array of organic solvents is paramount. This knowledge is crucial for:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

-

Formulation Development: Identifying suitable solvent systems for liquid dosage forms or enabling technologies like amorphous solid dispersions.[5][6]

-

Preclinical Assays: Ensuring complete dissolution in stock solutions for accurate and reliable in vitro and in vivo testing.[3][7]

N-(2-hydroxy-1-phenylethyl)methanesulfonamide (PubChem CID: 63183387) possesses structural features—a hydroxyl group, a sulfonamide moiety, and a phenyl ring—that suggest a complex solubility behavior.[8] This guide aims to demystify this profile by providing a robust, scientifically-grounded approach to its experimental determination.

Physicochemical Properties and Predicted Solubility

A molecule's structure dictates its interactions with different solvents. The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility behavior based on polarity and hydrogen bonding capability.[9][10]

Table 1: Physicochemical Properties of N-(2-hydroxy-1-phenylethyl)methanesulfonamide

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₃S | PubChem[8] |

| Molecular Weight | 215.27 g/mol | PubChem[8] |

| 2D Structure | PubChem[8] | |

| Predicted XlogP | 0.2 | PubChem[8] |

Structural Analysis and Solubility Prediction:

-

Polar Groups: The presence of a primary hydroxyl (-OH) group and a secondary sulfonamide (-NH-S(=O)₂-) group makes the molecule capable of acting as both a hydrogen bond donor and acceptor. This strongly suggests an affinity for polar solvents.

-

Non-Polar Group: The phenyl ring (C₆H₅) is non-polar and hydrophobic, which will contribute to solubility in less polar or aromatic solvents.

-

Predicted Behavior: Based on this analysis, N-(2-hydroxy-1-phenylethyl)methanesulfonamide is expected to exhibit higher solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetone) through hydrogen bonding and dipole-dipole interactions. Its solubility is predicted to be lower in non-polar solvents like cyclohexane or toluene, where only weaker van der Waals forces would be at play.

The Science of Dissolution: A Thermodynamic Perspective

Solubility is an equilibrium phenomenon governed by thermodynamics. The dissolution of a solid solute in a liquid solvent involves two primary energy changes:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation Energy: The energy released when solute molecules interact with solvent molecules.

The overall enthalpy of dissolution (ΔH_sol) is the balance of these two energies.[11] Dissolution is favored when the solvation energy is comparable to or exceeds the lattice energy. Temperature is a critical factor; for most solids, the dissolution process is endothermic (ΔH_sol > 0), meaning solubility increases with temperature, in accordance with the van 't Hoff equation and Le Châtelier's principle.[11][12]

Experimental Protocol: The Saturation Shake-Flask Method

To obtain true thermodynamic solubility data, the saturation shake-flask method is universally recognized as the gold standard for its reliability and direct measurement of equilibrium.[13][14][15]

Causality Behind the Method

This method is designed to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid phase. Continuous agitation over an extended period ensures that the system reaches this thermodynamic minimum energy state. Subsequent separation of the solid and analysis of the supernatant provide a direct measure of the maximum amount of solute the solvent can hold at a given temperature.

Step-by-Step Experimental Workflow

Materials and Reagents:

-

N-(2-hydroxy-1-phenylethyl)methanesulfonamide (solid, high purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon, pre-verified for compatibility)

-

Pre-weighed evaporation dishes or vials for gravimetric analysis

Procedure:

-

Preparation: Add an excess amount of solid N-(2-hydroxy-1-phenylethyl)methanesulfonamide to a glass vial. The key to a self-validating protocol is ensuring a visible excess of undissolved solid remains at the end of the experiment, confirming that saturation was achieved.[16][17]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation during incubation.[13]

-

Equilibration: Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25 °C / 298.15 K). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard, but preliminary experiments should be conducted to confirm the time required to achieve a stable concentration.[13][16][18]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed container. This filtration step is critical to remove any microscopic undissolved particles that would lead to an overestimation of solubility.[13][16]

-

Quantification (Gravimetric Method):

-

Record the total mass of the filtered solution plus the container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point until a constant weight of the dried solute is achieved.[16]

-

Record the final mass of the container with the dried solute.

-

-

Data Analysis:

-

Mass of dissolved solute: (Mass of container + dried solute) - (Mass of empty container).

-

Mass of solvent: (Mass of container + solution) - (Mass of container + dried solute).

-

Solubility Calculation: Express the result in desired units, such as grams of solute per 100 g of solvent ( g/100 g) or moles of solute per liter of solution (mol/L).

-

Data Presentation and Solvent Strategy

A systematic approach to solvent selection is recommended, spanning a range of polarities and functional groups. The experimentally determined data should be meticulously recorded.

Table 2: Experimental Solubility Data for N-(2-hydroxy-1-phenylethyl)methanesulfonamide at 298.15 K (25 °C) (This table is designed to be populated with experimental results)

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | Polar Protic | 32.7 | |||

| Ethanol | Polar Protic | 24.5 | |||

| Isopropanol | Polar Protic | 19.9 | |||

| Acetonitrile | Polar Aprotic | 37.5 | |||

| Acetone | Polar Aprotic | 20.7 | |||

| Ethyl Acetate | Polar Aprotic | 6.0 | |||

| 1,4-Dioxane | Polar Aprotic | 2.2 | |||

| Toluene | Non-Polar | 2.4 | |||

| Cyclohexane | Non-Polar | 2.0 | |||

| Water | Polar Protic | 80.1 |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

Determining the solubility profile of N-(2-hydroxy-1-phenylethyl)methanesulfonamide is a foundational step in its development pathway. While pre-existing comprehensive data may be sparse, a systematic and rigorous experimental approach is essential. The shake-flask method, detailed herein, provides the most reliable means of establishing thermodynamic solubility. The resulting data empowers scientists to make critical, data-driven decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the journey from chemical entity to viable therapeutic agent. This guide provides the necessary theoretical context and practical, validated protocols to generate this crucial dataset with confidence and scientific integrity.

References

-

Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MOST Wiedzy. Available from: [Link]

-

Methanesulfonamide, N-[2-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:1). CAS Common Chemistry. Available from: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC. Available from: [Link]

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available from: [Link]

-

Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]. Trends in Sciences. Available from: [Link]

-

Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications. Available from: [Link]

-

The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Available from: [Link]

-

Methyl methanesulphonate - Registration Dossier. ECHA. Available from: [Link]

-

N-(2-hydroxy-1-phenylethyl)methanesulfonamide. PubChem. Available from: [Link]

-

N-(2-hydroxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables. Available from: [Link]

-

Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available from: [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available from: [Link]

-

FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available from: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

-

Determination of Solubility by Gravimetric Method. Available from: [Link]

-

Biochemistry, Dissolution and Solubility. NCBI Bookshelf. Available from: [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. Available from: [Link]

-

Methanesulfonamide, N-(2-phenylethyl)-. US EPA. Available from: [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Available from: [Link]

-

The importance of solubility and how to collect it using dynamic methods. Available from: [Link]

-

Thermodynamic Properties. COMSOL Documentation. Available from: [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: [Link]

-

Surface Thermodynamic Properties of Styrene–Divinylbenzene Copolymer Modified by Supramolecular Structure of Melamine Using Inverse Gas Chromatography. MDPI. Available from: [Link]

-

Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. MDPI. Available from: [Link]

-

Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal. Available from: [Link]

-

Factors Affecting Solubility. BYJU'S. Available from: [Link]

-

Solubility. Wikipedia. Available from: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

- Method for determining solubility of a chemical compound. Google Patents.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. PubChemLite - N-(2-hydroxy-1-phenylethyl)methanesulfonamide (C9H13NO3S) [pubchemlite.lcsb.uni.lu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Synthesis Protocol: N-(2-hydroxy-1-phenylethyl)methanesulfonamide

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of N-(2-hydroxy-1-phenylethyl)methanesulfonamide. The described method involves the N-sulfonylation of 2-amino-1-phenylethanol with methanesulfonyl chloride in the presence of a tertiary amine base. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction: The Significance of Sulfonamides

Sulfonamides are a critical class of organic compounds characterized by a sulfonyl group connected to an amine. Their prevalence in pharmaceuticals is remarkable, with applications ranging from antimicrobial and anticancer to diuretic and anti-inflammatory agents.[1] The synthesis of these motifs is a fundamental transformation in drug discovery and development. The classical and most direct method for preparing primary and secondary sulfonamides involves the reaction of a sulfonyl chloride with an amine.[2][3] This electrophilic-nucleophilic reaction is highly reliable but requires careful control of conditions due to the high reactivity and moisture sensitivity of sulfonyl chlorides.[1][3]

This document details a robust protocol for the synthesis of N-(2-hydroxy-1-phenylethyl)methanesulfonamide, a representative secondary sulfonamide. The procedure is grounded in established chemical principles and emphasizes safety, efficiency, and high purity of the final product.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic attack of the primary amine of 2-amino-1-phenylethanol on the highly electrophilic sulfur atom of methanesulfonyl chloride (MsCl).[1] A non-nucleophilic base, triethylamine (TEA), is employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1][4]

Caption: Overall reaction for the synthesis of the target sulfonamide.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Supplier/Purity | CAS No. |

| 2-Amino-1-phenylethanol | C₈H₁₁NO | 137.18 | 1.0 eq | ≥98% | 7568-93-6 |

| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | 1.1 eq | ≥99% | 124-63-0 |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.5 eq | ≥99.5%, Anhydrous | 121-44-8 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~20 mL/g | Anhydrous | 75-09-2 |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | ACS Grade | 7647-01-0 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | ACS Grade | 144-55-8 |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | As needed | ACS Grade | 7647-14-5 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | ACS Grade | 7757-82-6 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | HPLC Grade | 141-78-6 |

| Hexanes | C₆H₁₄ | 86.18 | As needed | HPLC Grade | 110-54-3 |

Laboratory Equipment

| Equipment | Purpose |

| Round-bottom flask with stir bar | Reaction vessel |

| Ice bath | Temperature control |

| Magnetic stir plate | Agitation |

| Syringes and needles | Reagent addition |

| Separatory funnel | Liquid-liquid extraction |

| Rotary evaporator | Solvent removal |

| Glass funnel and filter paper | Filtration |

| Flash chromatography system | Product purification |

| Thin Layer Chromatography (TLC) plates | Reaction monitoring |

| Standard laboratory glassware | General use |

| Fume hood | Safe handling of volatile/toxic chemicals |

Critical Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before beginning. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Methanesulfonyl Chloride (MsCl) : Highly toxic, corrosive, and a lachrymator.[5] It reacts violently with water, releasing toxic and corrosive fumes (HCl).[5] Avoid inhalation, ingestion, and skin/eye contact. Always handle with chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[6] Ensure an emergency shower and eyewash station are immediately accessible.[6] Spills should be absorbed with inert material like sand or vermiculite; do not use water.[7]

-

2-Amino-1-phenylethanol : Causes skin, eye, and respiratory irritation.[8][9] Avoid contact and inhalation.

-

Triethylamine (TEA) : Flammable liquid and vapor. Corrosive and causes severe skin and eye damage. Harmful if inhaled.

-

Dichloromethane (DCM) : Volatile and a suspected carcinogen. Handle with care to minimize exposure.

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale of 2-amino-1-phenylethanol.

Reaction Setup and Execution

-

Preparation : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-phenylethanol (1.37 g, 10.0 mmol, 1.0 eq.).

-

Dissolution : Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

-

Base Addition : Add triethylamine (TEA, 2.1 mL, 1.52 g, 15.0 mmol, 1.5 eq.) to the solution.

-

Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes, allowing it to cool to 0 °C. Causality: This step is critical to control the exothermic nature of the sulfonylation reaction and to minimize potential side reactions.[1]

-

Reagent Addition : Slowly add methanesulfonyl chloride (0.85 mL, 1.26 g, 11.0 mmol, 1.1 eq.) dropwise to the cooled, stirring solution over 15 minutes using a syringe. A white precipitate (triethylammonium chloride) will form.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-16 hours.

-

Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a mobile phase of 50% ethyl acetate in hexanes. The product should be less polar than the starting amine. The reaction is complete when the starting amine spot is no longer visible by UV light or staining.[1][3]

Workup and Isolation

-

Quenching : Once the reaction is complete, carefully pour the mixture into a 250 mL separatory funnel. Dilute with an additional 50 mL of DCM.

-

Aqueous Wash : Add 50 mL of deionized water and shake gently. Separate the organic layer. Rationale: The initial water wash removes the bulk of the triethylammonium chloride salt.

-

Acid Wash : Wash the organic layer with 1 M HCl (2 x 50 mL). Rationale: This step removes any remaining triethylamine base.

-

Base Wash : Wash the organic layer with saturated NaHCO₃ solution (1 x 50 mL). Rationale: This neutralizes any residual HCl.

-

Brine Wash : Wash the organic layer with saturated NaCl (brine) solution (1 x 50 mL). Rationale: This removes residual water from the organic phase before drying.

-

Drying : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3] Swirl the flask and let it stand for 15-20 minutes. The Na₂SO₄ should appear free-flowing.

-

Concentration : Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

Purification

-

Method Selection : The crude product can be purified by either flash column chromatography or recrystallization.

-

Flash Column Chromatography :

-

Adsorb the crude product onto a small amount of silica gel.

-

Load it onto a silica gel column packed in hexanes.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% EtOAc).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

-

Recrystallization :

-

Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

Characterization

The identity and purity of the final product, N-(2-hydroxy-1-phenylethyl)methanesulfonamide, should be confirmed using standard analytical techniques.

-

¹H NMR : Expect characteristic peaks for the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton (-CH(NH)-), the methylene protons (-CH₂OH), the methyl protons of the sulfonyl group (singlet, ~2.8-3.0 ppm), and the NH and OH protons (broad singlets).

-

¹³C NMR : Expect signals corresponding to the aromatic carbons, the methine and methylene carbons of the side chain, and the methyl carbon of the methanesulfonyl group.

-

FT-IR (cm⁻¹) : Look for characteristic absorption bands for O-H stretch (~3400-3500), N-H stretch (~3300), C-H aromatic (~3000-3100), C-H aliphatic (~2800-3000), and the asymmetric and symmetric S=O stretches of the sulfonamide group (~1320 and ~1150).[10]

-

Mass Spectrometry (MS) : Confirm the molecular weight of the compound. The expected monoisotopic mass is 215.06 g/mol .[11] Look for the [M+H]⁺ or [M+Na]⁺ adducts in positive ion mode.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive MsCl (hydrolyzed).2. Insufficient base.3. Water in reaction mixture.[3] | 1. Use a fresh bottle of MsCl.2. Ensure 1.2-1.5 equivalents of base are used.3. Use anhydrous solvents and dry glassware thoroughly. |

| Formation of Di-sulfonated Byproduct | 1. Reaction temperature too high.2. Prolonged reaction time after completion.[3] | 1. Maintain 0 °C during MsCl addition.2. Monitor reaction closely by TLC and work up promptly upon completion. |

| Significant Amount of Starting Amine Remains | 1. Insufficient MsCl.2. Reaction time too short. | 1. Use a slight excess of MsCl (1.05-1.1 eq.).2. Allow the reaction to stir longer, continuing to monitor by TLC. |

| Product is an Oil and Won't Crystallize | 1. Presence of impurities.2. Product is inherently non-crystalline or has a low melting point. | 1. Purify by flash column chromatography.2. If pure, attempt to form a salt or use as is if purity is acceptable. |

References

-

Vertex AI Search. (2026). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. 6

-

Baranczak, A. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. 2

-

Fisher Scientific. (2023). SAFETY DATA SHEET - (±)-2-Amino-1-phenylethanol. 8

-

Roy, K. et al. (2012). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. 4

-

Sdfine. (n.d.). METHANESULPHONYL CHLORIDE Safety Data Sheet. Link

-

Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Link

-

BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. 3

-

NOAA. (n.d.). METHANESULPHONYL CHLORIDE - CAMEO Chemicals. 7

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. 9

-

International Chemical Safety Cards (ICSCs). (2018). ICSC 1163 - METHANESULFONYL CHLORIDE. 5

-

Fisher Scientific. (2025). SAFETY DATA SHEET - (R)-(-)-2-Amino-1-phenylethanol. 12

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. 9

-

Sigma-Aldrich. (n.d.). 2-Amino-1-phenylethanol 98%. Link

-

BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. 1

-

PubChemLite. (n.d.). N-(2-hydroxy-1-phenylethyl)methanesulfonamide (C9H13NO3S). 11

-

BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. 1

-

PubChemLite. (n.d.). N-(2-hydroxy-1-phenylethyl)methanesulfonamide (C9H13NO3S). 11

-

Chmel, N. & Gurnani, P. (2013). Methanesulfonylation of phthalic anhydride protected phenylglycinol. ChemSpider Synthetic Pages. 13

-

Ju, L. & Bode, J. W. (2010). Amide formation by decarboxylative condensation of hydroxylamines and α-ketoacids. Organic Syntheses Procedure. 14

-

Al-Ghorbani, M. et al. (2012). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. PubMed. 15

-

Organic Syntheses Procedure. (n.d.). Methanesulfonyl chloride. 16

-

Agilent. (n.d.). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. 17

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. 18

-

Khan, I. et al. (2013). Synthesis, spectroscopic (FT-IR/NMR) characterization, X-ray structure and DFT studies on (E)-2-(1-phenylethylidene) hydrazinecarboximidamide nitrate hemimethanol. PubMed. 19

-

Al-Masoudi, N. A. et al. (2013). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer. Scholars Research Library. 10

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. 20

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cbijournal.com [cbijournal.com]

- 5. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 6. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 7. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.be [fishersci.be]

- 9. carlroth.com [carlroth.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. PubChemLite - N-(2-hydroxy-1-phenylethyl)methanesulfonamide (C9H13NO3S) [pubchemlite.lcsb.uni.lu]

- 12. fishersci.com [fishersci.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. Synthesis, spectroscopic (FT-IR/NMR) characterization, X-ray structure and DFT studies on (E)-2-(1-phenylethylidene) hydrazinecarboximidamide nitrate hemimethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sites.esa.ipb.pt [sites.esa.ipb.pt]

Title: A Comprehensive Guide to the Scalable Manufacturing of N-(2-hydroxy-1-phenylethyl)methanesulfonamide: From Bench to Pilot Plant

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a detailed technical guide for the synthesis and scale-up of N-(2-hydroxy-1-phenylethyl)methanesulfonamide, a key intermediate in pharmaceutical development. We move beyond a simple recitation of steps to elucidate the underlying chemical principles and process engineering considerations essential for a successful transition from laboratory-scale synthesis to pilot-plant production. This guide is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries who are tasked with developing robust, safe, and efficient manufacturing processes. We will cover laboratory-scale protocols, critical process parameters for scale-up, in-depth analytical methodologies, and troubleshooting strategies.

Introduction: Strategic Importance and Synthesis Overview

N-(2-hydroxy-1-phenylethyl)methanesulfonamide and its derivatives are important structural motifs in medicinal chemistry. The sulfonamide functional group is a bioisostere for other functionalities and is present in a wide array of therapeutic agents, valued for its chemical stability and ability to engage in hydrogen bonding.[1] The successful and reproducible synthesis of this intermediate at scale is a critical step in the drug development pipeline.[2]

The most direct and industrially viable synthetic route involves the N-sulfonylation of a primary amine, in this case, 2-amino-1-phenylethanol, with methanesulfonyl chloride (MsCl). This reaction is well-established and proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[3] A non-nucleophilic base is required to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.[3][4]

The Core Reaction: N-Sulfonylation

The fundamental transformation is the reaction between 2-amino-1-phenylethanol and methanesulfonyl chloride. The choice of a base, typically a tertiary amine like triethylamine (TEA) or pyridine, is critical; it must be strong enough to scavenge the generated HCl without competing as a nucleophile.

Sources

Technical Application Note: Solvent Engineering for N-(2-hydroxy-1-phenylethyl)methanesulfonamide Transformations

Executive Summary

N-(2-hydroxy-1-phenylethyl)methanesulfonamide represents a critical scaffold in the synthesis of Class III antiarrhythmic agents (e.g., Dofetilide) and chiral resolving agents.[1] Its structure—comprising a lipophilic phenyl ring, a polar sulfonamide (

This guide provides a rationale for solvent selection based on three primary reaction pathways: Cyclization (Aziridination) , N-Alkylation , and Oxidation .[1] We prioritize chemoselectivity, reaction kinetics, and green chemistry compliance (replacing DCM/DMF where feasible).

Part 1: Physicochemical Profiling & Solubility

The molecule exhibits "Schizophrenic Solvation" behavior: the phenyl ring requires dispersion interactions, while the sulfonamide and hydroxyl groups require hydrogen bonding capability.[1]

Table 1: Predicted Solubility & Solvent Compatibility Guide

| Solvent Class | Representative Solvents | Solubility Rating | Application Suitability |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Primary Reaction Media. Ideal for alkylations and nucleophilic substitutions.[1] High boiling points complicate workup.[1] |

| Polar Protic | Methanol, Ethanol, IPA | Good (50-80 mg/mL) | Crystallization/Workup. Good for dissolving crude, but nucleophilic nature interferes with electrophilic activations (e.g., mesylation).[1] |

| Chlorinated | DCM, Chloroform | Good (40-60 mg/mL) | Traditional Media. Standard for oxidations and activations (MsCl).[1] Green Alert: Replace with EtOAc or 2-MeTHF where possible.[1] |

| Ethers | THF, 2-MeTHF, MTBE | Moderate (20-40 mg/mL) | Key Synthetic Media. Excellent for Mitsunobu and reduction reactions.[1] 2-MeTHF is the preferred green alternative.[1] |

| Non-Polar | Toluene, Hexanes, Heptane | Poor (<5 mg/mL) | Anti-Solvent. Used to precipitate the product during crystallization or remove non-polar impurities.[1] |

| Aqueous | Water, Brine | Sparingly (<1 mg/mL) | Biphasic Systems. Soluble only at pH > 11 (as sulfonamide anion). Useful for extractive workups.[1] |

Part 2: Reaction-Specific Solvent Selection[1]

Scenario A: Cyclization to N-Sulfonyl Aziridines

Objective: Intramolecular displacement of the hydroxyl group to form a strained aziridine ring.[1] Mechanism: Activation of alcohol (leaving group formation) followed by intramolecular nucleophilic attack by the sulfonamide nitrogen.[1]

-

Preferred Solvent: THF (Anhydrous) or Toluene .[1]

-

Why:

Scenario B: Chemoselective N-Alkylation

Objective: Attaching an alkyl group to the sulfonamide nitrogen (e.g., Dofetilide synthesis) without O-alkylation.[1]

Mechanism: Deprotonation of the sulfonamide (

-

Preferred Solvent: Acetone or Acetonitrile (MeCN) .[1]

-

Alternative (Green): 2-Butanone (MEK) .[1]

-

Why:

-

Dielectric Constant: High enough to support the potassium carbonate (

) suspension and stabilize the transition state.[1] -

Selectivity: Unlike DMF/DMSO, ketones/nitriles are less likely to promote O-alkylation of the free alcohol due to tighter ion pairing.[1]

-

Processing: Low boiling points allow easy removal, avoiding the high-temp distillation required for DMF.[1]

-

Scenario C: Oxidation to N-Sulfonyl Phenylglycinal

Objective: Converting the alcohol to an aldehyde without over-oxidation or racemization.[1] Mechanism: Swern or IBX oxidation.[1]

-

Preferred Solvent: DMSO (for IBX) or DCM (for Swern).[1]

-

Green Alternative: Ethyl Acetate (EtOAc) with IBX (suspension).[1]

-

Why:

-

IBX/DMSO: Homogeneous reaction, very mild, preserves the chiral center (alpha to the phenyl ring).

-

EtOAc: IBX can be used as a suspension; the product remains in solution while reduced IBA precipitates, simplifying filtration.[1]

-

Part 3: Visualization & Logic

Figure 1: Solvent Decision Tree (Graphviz)[1]

Caption: Decision matrix for solvent selection based on reaction pathway, prioritizing green chemistry and workup efficiency.

Part 4: Detailed Experimental Protocols

Protocol 1: Green Cyclization to N-Mesyl Aziridine (Mitsunobu)

This protocol replaces the traditional DCM route with Toluene to facilitate byproduct removal.[1]

Reagents:

-

Substrate: 1.0 eq

-

Triphenylphosphine (

): 1.2 eq[1] -

DIAD (Diisopropyl azodicarboxylate): 1.2 eq[1]

-

Solvent: Toluene (anhydrous, 10 V)

Step-by-Step:

-

Charge: Add Substrate and

to the reactor containing Toluene under -

Addition: Add DIAD dropwise over 30 minutes, maintaining internal temperature

. Note: Exothermic reaction. -

Reaction: Allow to warm to 20-25°C and stir for 4-6 hours. Monitor by TLC (EtOAc/Hex 1:1).

-

Checkpoint: Starting material (

) disappears; Aziridine (

-

-

Workup (The "Self-Validating" Step):

Protocol 2: Chemoselective N-Alkylation

Optimized for N- vs O-selectivity using Phase Transfer Catalysis principles.

Reagents:

-

Substrate: 1.0 eq

-

Alkyl Halide (e.g., Iodomethane or complex halide): 1.1 eq

-

Base:

(powdered, anhydrous): 2.0 eq -

Solvent: Acetone (Reagent Grade, 15 V)

Step-by-Step:

-

Slurry: Suspend Substrate and

in Acetone. Stir at reflux ( -

Addition: Add Alkyl Halide.

-

Reflux: Stir at reflux for 12-18 hours.

-

Validation: Take an aliquot, filter, and run HPLC/TLC.

-

Workup:

References

-

Pfizer Inc. (2000).[1] Tikosyn (Dofetilide) Prescribing Information. U.S. Food and Drug Administration.[1] [Link]

-

Yamaki, T., et al. (2024).[1] "Solvent selection based on a conceptual process design...". Green Chemistry. [Link][1]

-

Diorazio, L., et al. (2016).[1] "Solvent Selection Guide: A Guide to the Integration of Environmental, Health and Safety Criteria into the Selection of Solvents". Organic Process Research & Development. [Link][1]

-

Srivastava, A., & Ha, H. J. (2022).[1] "Regioselective ring opening of aziridine for synthesizing azaheterocycle". Frontiers in Chemistry. [Link][1]

-

De Luca, L., & Giacomelli, G. (2008).[1][2] "An Easy and Handy Synthesis of Sulfonamides". Journal of Organic Chemistry. [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Sulfonamide Derivatives

Subject: Diagnostic and Remediation Protocols for Low

Introduction

In the development of sulfonamide-based pharmacophores (e.g., carbonic anhydrase inhibitors, HIV protease inhibitors), maintaining high enantiomeric excess (

This guide bypasses general advice to target the specific mechanistic failures unique to sulfonamide chemistry, particularly focusing on Ellman’s sulfinamide auxiliary (the industry standard for chiral amine/sulfonamide synthesis) and asymmetric catalysis .

Module 1: Diagnostic Triage (The "Is it Real?" Test)

Before optimizing reaction conditions, we must determine if the low

Diagnostic Workflow

}

Figure 1: Decision matrix for isolating the root cause of low enantiomeric excess.

Module 2: Synthetic Troubleshooting

Scenario A: The Ellman Auxiliary Route (Imine Condensation)

The most common route to chiral sulfonamides involves condensing a ketone/aldehyde with tert-butanesulfinamide (Ellman’s auxiliary), followed by diastereoselective addition and auxiliary removal.

Q: My

Root Cause 1: Ti(OEt)4 Quality & Moisture The condensation requires Titanium(IV) ethoxide. It serves two roles: a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

-

The Failure: If your

is cloudy or has white precipitate, it is partially hydrolyzed. The water generated by the condensation is not scavenged, leading to hydrolysis of the imine back to the ketone, which then undergoes non-selective background nucleophilic addition. -

The Fix: Use only clear, colorless

. If in doubt, distill it or buy a fresh bottle.

Root Cause 2: The "Mismatched" Transition State

-

The Failure: If you are adding a chiral nucleophile to the chiral sulfinyl imine, you may have a "mismatched" pair where the inherent facial bias of the nucleophile fights the directing group of the sulfinamide.

-

The Fix: Switch the enantiomer of the sulfinamide auxiliary (

to

Root Cause 3: Temperature Control

-

The Failure: Running the addition at 0°C or RT often erodes selectivity.

-

The Fix: The standard protocol requires -78°C . The rigid cyclic transition state (Zimmerman-Traxler model) required for high

loosens at higher temperatures.

Scenario B: Asymmetric Catalysis (Hydrogenation/Transfer Hydrogenation)

Q: I am reducing a cyclic sulfonamide imine and the

Root Cause: Catalyst Poisoning & Non-Linear Effects Sulfonamides are strong coordinating groups (N and O donors). They can bind to the metal center (Rh, Ru, Ir) and poison the catalyst or form inactive aggregates.

-

The Fix:

-

Substrate Purity: Ensure the precursor is free of halides or sulfur impurities from previous steps.

-

Pressure: Increase

pressure. Higher turnover frequency (TOF) often outcompetes the non-selective background reaction. -

Additives: Try adding mild acids (e.g., acetic acid) to protonate the product amine, preventing it from inhibiting the catalyst.

-

Comparison of Optimization Levers:

| Variable | Impact on Sulfonamide | Recommendation |

| Solvent | High (Coordination effects) | DCM or THF for Ellman; MeOH/TFE for Hydrogenation. |

| Concentration | Medium | 0.1M - 0.2M is standard. Too dilute = slow reaction (racemic background takes over). |

| Lewis Acid | Critical (Ellman) | |

| Temperature | Critical | Nucleophilic addition: -78°C. Imine formation: Reflux ok. |

Module 3: Post-Synthetic Factors (Racemization)

Q: The reaction showed high

The Issue: Acidic

Mechanism of Failure:

-

Basic Workup: Using strong bases (NaOH, KOH) during workup or purification can deprotonate the

-carbon, leading to transient enolization and racemization. -

Acidic Hydrolysis: When removing the Ellman auxiliary (sulfinyl group) with HCl/MeOH, if the temperature is too high or the time too long, the stereocenter can epimerize.

Protocol: Stability Check

-

Take a small aliquot of your enantiopure product.

-

Dissolve in your workup solvent/buffer system.

-

Stir for 2 hours at RT.

-

Re-analyze by chiral HPLC.

-

If

drops: Switch to neutral workup (saturated

-

Module 4: Analytical Validation (HPLC/SFC)

Q: I see a single peak, but I suspect it's not resolved.

Sulfonamides are notorious for "sticking" to amylose/cellulose columns due to hydrogen bonding, causing peak broadening that masks the minor enantiomer.

Troubleshooting Guide:

-

The "Racemic Standard" Rule: You cannot calculate

without a confirmed separation of the racemic mixture. If you synthesized the chiral product directly, you must intentionally make the racemate (using non-chiral reagents) to validate the HPLC method. -

Peak Tailing:

-

Cause: Interaction between the sulfonamide NH and residual silanols on the column.

-

Fix: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. This suppresses the ionization of the sulfonamide and sharpens the peaks.

-

-

Column Selection:

-

First Choice: Chiralpak IA/IB (Immobilized). Allows the use of DCM/THF to solubilize polar sulfonamides.

-

Second Choice: Chiralpak AD-H (Amylose). Classic, but restricted to Alkanes/IPA.

-

Analytical Optimization Loop

}

Figure 2: HPLC method development loop for polar sulfonamide derivatives.

References

-

Ellman, J. A., et al. (2016).[1] Preparation of Enantiomerically Pure Perfluorobutanesulfinamide and Its Application to the Asymmetric Synthesis of α-Amino Acids. Journal of Organic Chemistry.

-

Kano, T., & Maruoka, K. (2019).[2] Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society.[2]

-

BenchChem Technical Support. (2025). Improving Enantiomeric Excess in Asymmetric Synthesis: Troubleshooting Guide.

-

Sigma-Aldrich. (n.d.). Ellman's Sulfinamides: Technical Bulletin and Application Guide.

-

Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. Journal of Organic Chemistry.

Sources

Removing impurities during the isolation of N-(2-hydroxy-1-phenylethyl)methanesulfonamide

Executive Dashboard: Molecule & Impurity Profile

Before initiating troubleshooting, confirm your target parameters.[1] This guide addresses the selective sulfonylation of Phenylglycinol to yield N-(2-hydroxy-1-phenylethyl)methanesulfonamide .[1]

| Parameter | Specification / Property |

| Target Molecule | N-(2-hydroxy-1-phenylethyl)methanesulfonamide |

| CAS Registry | 55332-37-1 (Generic/Racemic) / 115256-11-6 (Related Dofetilide Intermediates) |

| pKa (Sulfonamide NH) | ~10.5 (Weakly Acidic) |

| Solubility Profile | Soluble in: EtOAc, THF, NaOH (aq).[1][2] Insoluble in: Hexanes, Water (neutral/acidic).[1] |

| Critical Impurity A | O-Mesylate: N-(2-((methylsulfonyl)oxy)-1-phenylethyl)methanesulfonamide |

| Critical Impurity B | Bis-Sulfonamide: N-(2-hydroxy-1-phenylethyl)-N-(methylsulfonyl)methanesulfonamide |

| Critical Impurity C | Starting Material: 2-amino-2-phenylethanol (Phenylglycinol) |

Interactive Troubleshooting Modules

Module A: The "O-Mesyl" Impurity (Regioselectivity Failure)

Symptom: HPLC shows a major peak at RRT ~1.2-1.[1]4. Mass spec shows M+78 (indicating a second mesyl group).[1] Yield is low.[1][3]

Root Cause: The hydroxyl group (-OH) competes with the amine (-NH2) for the methanesulfonyl chloride (MsCl).[1] While amines are more nucleophilic, excess base or high temperatures (>0°C) promote O-sulfonylation.[1]

The "Rescue" Protocol (Chemical Logic): Do not discard the batch. Sulfonate esters (O-Ms) are far more labile (prone to hydrolysis) than sulfonamides (N-Ms).[1] You can selectively hydrolyze the impurity back to the desired product.[1]

Step-by-Step Rescue:

-

Dissolution: Dissolve the crude oil/solid in THF (5 vol).

-

Hydrolysis: Add 2M NaOH (aq) until pH > 12.

-

Agitation: Stir at room temperature for 1-2 hours. Monitor by TLC/HPLC.

-

Workup:

Module B: "Oiling Out" During Crystallization

Symptom: Upon cooling, the product separates as a gum or oil rather than a crystalline solid.

Root Cause:

-

Supersaturation: Cooling too fast traps impurities that lower the melting point.[1]

-

Residual Solvent: Traces of THF or EtOAc prevent lattice formation.[1]

-

Impurity Profile: Presence of >2% unreacted amine acts as a chaotic disruptor.[1]

Corrective Protocol (Solvent Switch): The "Drip-Feed" Antisolvent Method.[1]

-

Evaporation: Strip the crude to a hard foam/oil to remove all reaction solvents.[1]

-

Primary Solvent: Dissolve in minimal hot Isopropyl Alcohol (IPA) (approx. 60°C).

-

Seeding: Add seed crystals (0.1% wt) at 45°C. If no seeds exist, scratch the glass wall.

-

Antisolvent: Add n-Heptane dropwise until slight turbidity persists.[1]

-

Cooling Ramp: Cool to 20°C over 4 hours (5°C/hour). Do not crash cool.

Module C: Persistent Starting Material (Phenylglycinol)

Symptom: TLC shows a baseline spot (ninhydrin active).[1]

Root Cause: Incomplete reaction due to HCl scavenging failure.[1] As MsCl reacts, it produces HCl, which protonates the remaining amine, rendering it unreactive.[1]

Immediate Fix: Perform an Acidic Wash during the workup.[1]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for isolating the pure sulfonamide based on the specific impurity profile detected.

Figure 1: Decision tree for impurity removal based on chemical properties (Acidity/Basicity and Hydrolytic Stability).[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Pyridine as both solvent and base to improve selectivity? A: While Pyridine is a standard base for sulfonylations, it often leads to difficult removal during workup (trapped in the crystal lattice).[1] We recommend a biphasic system (DCM/Water) with Sodium Carbonate or Triethylamine (TEA) in DCM at -5°C. The lower temperature is the critical variable for N-selectivity over O-selectivity [1].[1]

Q2: My product has a pink/reddish hue. Is this a chemical impurity? A: This is typically due to trace oxidation of the phenol/phenyl ring or trace iron from reagents.

-

Fix: Treat the hot IPA solution with Activated Carbon (Charcoal) for 15 minutes before the antisolvent addition. Filter through Celite while hot.[1]

Q3: Why is the melting point broad (e.g., 85-92°C instead of sharp)? A: A broad range indicates solvate formation or O-mesyl contamination.[1]

-

Test: Run a proton NMR. Look at the protons on the carbon adjacent to the oxygen (CH2-O).[1]

Q4: Is the reaction sensitive to water? A: Yes. MsCl hydrolyzes rapidly in water to form Methanesulfonic acid (MsOH).[1] If your solvent (DCM/THF) is "wet," you will consume MsCl, leaving unreacted amine.[1] Always use anhydrous solvents and keep the MsCl equivalent slightly higher (1.1 eq) if strictly anhydrous conditions cannot be guaranteed.[1]

References

-

Yoshida, Y., et al. (1999).[1][7] "Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base." Synthesis, 1999(10), 1633-1636.[1]

-

Pfizer Inc. (2000).[1] "Dofetilide (Tikosyn) Prescribing Information & Chemistry." Drugs.com.[1]

-

Humphrey, A. M., & Horgan, D. E. (2017).[8][1] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development. [8][1]

-

BenchChem. (2025).[1][3] "Technical Support: N-Phenylmethanesulfonamide Crystallization."

For further assistance, submit a ticket with your current HPLC chromatogram and 1H-NMR data.[1]

Sources

- 1. Dofetilide - Wikipedia [en.wikipedia.org]

- 2. Dofetilide: Package Insert / Prescribing Information / MOA [drugs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. CN108164429A - The preparation method of Dofetilide intermediate - Google Patents [patents.google.com]

- 6. ccjm.org [ccjm.org]

- 7. Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base [organic-chemistry.org]

- 8. DSpace [cora.ucc.ie]

Resolving solubility issues of N-(2-hydroxy-1-phenylethyl)methanesulfonamide in aqueous media

Topic: Resolving aqueous solubility issues for N-(2-hydroxy-1-phenylethyl)methanesulfonamide Target Audience: Researchers, scientists, and drug development professionals

Compound Profiling & The Causality of Poor Solubility

The molecule contains a lipophilic phenyl ring, a hydrogen-bonding hydroxyl group, and a secondary methanesulfonamide moiety. Its poor aqueous solubility at physiological pH is governed by two primary thermodynamic barriers:

-

High Crystal Lattice Energy: The molecule forms a rigid intermolecular hydrogen-bonding network between the hydroxyl donor/acceptor and the sulfonamide oxygen/nitrogen atoms. Water must break these bonds to solvate the molecule, requiring a high energy input.

-

Hydrophobic Exclusion: The phenyl ring disrupts the highly ordered hydrogen-bond network of bulk water, leading to a high thermodynamic penalty for solvation.

Crucially, the sulfonamide N-H proton is weakly acidic. The pKa of a standard methanesulfonamide group is approximately 10.87[1]. Because standard physiological pH (7.4) is significantly lower than its pKa, the molecule exists almost entirely in its un-ionized, hydrophobic state in biological buffers, leading to rapid precipitation[2].

Frequently Asked Questions (FAQs)

Q1: Why does my compound immediately precipitate when I dilute my DMSO stock into PBS (pH 7.4)?

A1: This is a phenomenon known as solvent-shift precipitation. When you dilute a DMSO stock into an aqueous buffer, the local dielectric constant of the medium rapidly increases. Because the compound is un-ionized at pH 7.4[3], its intrinsic aqueous solubility (

Q2: How can I use pH adjustment to create highly concentrated, aqueous-only stock solutions?

A2: You must exploit the ionization of the methanesulfonamide group. According to the Henderson-Hasselbalch equation, to achieve 90% ionization, the pH must be one unit above the pKa. Given the pKa of ~10.8[1], you need to adjust the pH to

Q3: For in vivo studies where high pH and high DMSO are toxic, what is the optimal formulation strategy?

A3: Cyclodextrin complexation is the gold standard for this structural class. Specifically, Hydroxypropyl-

Diagnostic & Solubilization Workflows

Decision tree for selecting a solubilization strategy based on application.

Protocol 1: pH-Driven Solubilization for High-Concentration Stocks

Causality: Deprotonating the sulfonamide nitrogen disrupts the hydrogen-bond network and introduces an ionic charge, maximizing ion-dipole interactions with water to force dissolution.

-

Weighing: Weigh the desired mass of N-(2-hydroxy-1-phenylethyl)methanesulfonamide into a borosilicate glass vial.

-

Alkaline Addition: Add 0.1 M NaOH dropwise while vortexing until the compound completely dissolves. The target pH should be ~11.8–12.0.

-

Self-Validation Step (Buffering): Slowly add a high-capacity buffer (e.g., 1 M Tris-HCl, pH 9.0) to bring the pH down to the lowest stable threshold. If precipitation occurs (visible cloudiness), the pH has dropped below the solubility limit for that specific concentration. Add micro-aliquots of NaOH until clear again to establish your formulation's exact pH boundary.

-

Quantification: Filter through a 0.22 µm PTFE syringe filter to remove sub-visible nuclei and quantify the exact concentration via HPLC-UV before storage.

Protocol 2: HP- -CD Inclusion Complexation

Causality: Thermodynamic driving forces (the hydrophobic effect and van der Waals interactions) push the phenyl ring into the lipophilic cyclodextrin cavity, creating a water-soluble host-guest complex[7].

-

Host Preparation: Prepare a 20% (w/v) solution of HP-

-CD in your target biological buffer (e.g., PBS, pH 7.4). -

Guest Addition: Add an excess amount of N-(2-hydroxy-1-phenylethyl)methanesulfonamide (beyond its expected intrinsic solubility) to the cyclodextrin solution.

-

Equilibration: Shake or stir the suspension continuously at 25°C for 24–48 hours. Causality: Inclusion complexation is a dynamic equilibrium process; sufficient time is required to reach the thermodynamic plateau of the phase-solubility curve.

-

Separation & Validation: Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PVDF filter to remove uncomplexed solid drug.

-

Analysis: Dilute the filtrate 1:10 in methanol (to deliberately break the complex) and quantify the solubilized drug via HPLC to validate the final concentration.

Step-by-step workflow for HP-β-CD inclusion complexation.

Quantitative Data Summaries

Table 1: Physicochemical Profile & Solubilization Targets

| Property | Value / Characteristic | Impact on Solubility |

| pKa (Sulfonamide N-H) | ~10.87 | Remains unionized at pH 7.4; requires pH >11.5 for salt formation. |